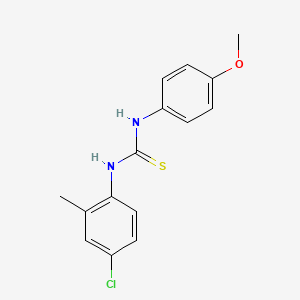
N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPT is a thiourea derivative that has been synthesized through a variety of methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
科学研究应用
N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea has been studied for its potential applications in various fields, including cancer treatment, antibacterial and antifungal activity, and as a potential therapeutic agent for Alzheimer's disease. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to exhibit antibacterial and antifungal activity against a range of microorganisms.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. This compound has also been found to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
实验室实验的优点和局限性
One of the advantages of using N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for cancer treatment. This compound also exhibits antibacterial and antifungal activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea. One area of research could be the development of new analogs of this compound with improved potency and selectivity against cancer cells. Another area of research could be the investigation of the potential therapeutic effects of this compound in Alzheimer's disease, given its ability to inhibit acetylcholinesterase. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound has been achieved through a variety of methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While this compound exhibits several advantages for lab experiments, its potential toxicity may limit its use in vivo. Future research on this compound could lead to the development of new analogs with improved potency and selectivity against cancer cells, as well as new therapeutic agents for Alzheimer's disease.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea has been achieved through a variety of methods, including the reaction of 4-chloro-2-methylaniline with 4-methoxyphenyl isothiocyanate, and the reaction of 4-chloro-2-methylphenyl isothiocyanate with 4-methoxyaniline. The yield of this compound varies depending on the method used, with some studies reporting yields of up to 80%.
属性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-9-11(16)3-8-14(10)18-15(20)17-12-4-6-13(19-2)7-5-12/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKDESINLHJYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5753508.png)
![2-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753519.png)
![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)

![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
![1-[1-allyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5753574.png)

![4-methoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5753595.png)
![N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![ethyl 5-(3-nitrophenyl)-4,6-dioxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5753601.png)
![N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)
